N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJQZFILHMIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, including the Fischer indole synthesis or the Bartoli indole synthesis.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the benzamide moiety.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural analogs include:
*Calculated based on structural formula.
- Substituent Effects: Indole vs. Chlorophenyl/Diphenyl: The 2-methylindole group may improve blood-brain barrier penetration compared to bulkier diphenyl or chlorophenyl groups, leveraging indole’s prevalence in CNS-targeting drugs .
Mass Spectrometric Fragmentation Patterns
The 4-nitrobenzamide core generates characteristic fragments across analogs:
- Pathway 1 (NH–C(O) cleavage) : Produces (4-nitrobenzylidyne)oxonium cation (m/z 150) and indole-derived cations (e.g., m/z 103 for chlorophenethyl analogs via HCl elimination) .
- Pathway 2 (N–C bond cleavage) : Yields 4-nitrobenzamidic cation (m/z 167) and substituent-specific ions (e.g., m/z 139 for chlorophenethyl derivatives) .
- Indole-Specific Pathways : The 2-methylindole group may undergo ring-opening or radical rearrangements, distinct from phenyl/diphenyl analogs .
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety linked to a nitro-substituted benzamide. Its molecular formula is , with a molecular weight of approximately 232.24 g/mol. The compound's structure is pivotal in determining its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research indicates that compounds related to this compound exhibit anticancer properties. Similar indole derivatives have been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways. For instance, studies have demonstrated that certain indole compounds can inhibit the growth of various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Effects
The compound also shows antimicrobial potential, which is characteristic of many indole derivatives. The presence of the nitro group is known to enhance the antimicrobial activity by disrupting bacterial cell wall synthesis and function. In vitro studies have reported that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the indole or benzamide moieties can significantly affect potency and selectivity against specific biological targets. For example, variations in the position of the nitro group or substituents on the indole ring can lead to changes in pharmacokinetics and bioavailability.
Case Studies
- In Vitro Studies : A study evaluated several indole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis through mitochondrial pathways, characterized by increased levels of cytochrome c release and activation of caspases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-[ (2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | Similar benzamide core with a different substitution pattern | Enhanced anticancer activity |
| N-(3-fluorophenyl)-N'-(2-methylindolyl)urea | Urea instead of amide linkage | Potentially different biological effects |
| 4-chloro-N-(2-methylindolyl)-3-sulphamoylbenzamide | Sulphamoyl substitution | Increased solubility and bioactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via the Schotten-Baumann reaction, where 4-nitrobenzoyl chloride reacts with a substituted indolemethylamine (e.g., 2-methyl-1H-indol-5-ylmethanamine). Key steps include:
-
Dissolving the amine in dichloromethane and adding acyl chloride stoichiometrically.
-
Using triethylamine (1.5 mmol excess) as a base to neutralize HCl byproducts.
-
Reaction monitoring via TLC (e.g., chloroform/diethyl ether/hexane = 6:3:1, Rf ~0.5) .
-
Purification via short-column chromatography (neutral Al₂O₃) yields >90% pure product.
-
Optimization : Adjust solvent polarity, base strength (e.g., DMAP for catalysis), or microwave-assisted synthesis to reduce reaction time.
- Table 1 : Reaction Parameters and Yield
| Amine:Acyl Chloride Ratio | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1:1 | DCM | TEA | 90 |
| 1:1.2 | THF | DMAP | 85 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Methodology :
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.2–8.4 ppm) and indole NH (δ ~10.5 ppm).
- Nitrobenzamide carbonyl (C=O at δ ~165 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₁₆N₃O₃: 322.1192; observed: 322.1189, Δm = -0.93 ppm) .
- UV-Vis : λmax ~239 nm (ε ~14,100 M⁻¹cm⁻¹) and 290 nm (ε ~11,700 M⁻¹cm⁻¹) due to nitro-aromatic conjugation .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/nitro substituents) influence the compound’s biological activity and stability?
- Methodology :
-
Chloro Substituents : Enhance lipophilicity and receptor binding (e.g., neurokinin-2 antagonism in analogs) .
-
Nitro Group : Increases electrophilicity but raises mutagenicity concerns. Assess via Ames test (nitroreductase-mediated mutagenicity) .
-
Stability Studies :
-
Perform LC-MS under physiological pH (7.4) to track degradation (e.g., nitro reduction to amine).
-
Use accelerated stability testing (40°C/75% RH) to predict shelf life .
- Table 2 : Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (μM) | Notes |
|---|---|---|---|
| -NO₂ | 2.1 | 0.8 | High mutagenicity risk |
| -Cl | 2.8 | 0.5 | Improved receptor affinity |
Q. How can conflicting fragmentation patterns in mass spectrometry data be resolved for this compound?
- Methodology :
- ESI-MS/MS : Observe dominant fragments (e.g., m/z 150 from (4-nitrobenzylidyne)oxonium cation vs. m/z 167 from amide bond cleavage) .
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to distinguish protonation sites.
- Computational Modeling : Compare experimental fragments with DFT-calculated pathways (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What experimental designs are recommended to assess the compound’s neurotropic vs. antitumor potential?
- Methodology :
- In Vitro Assays :
- Neurotropic Activity : Measure serotonin/dopamine receptor binding (radioligand displacement assays, e.g., 5-HT₁F IC₅₀) .
- Antitumor Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- In Vivo Models :
- Zebrafish larvae for neuroactivity (locomotor response).
- Xenograft mice for tumor growth inhibition .
Data Interpretation & Contradictions
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar nitrobenzamides?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell type, incubation time).
- SAR Studies : Systematically vary substituents (e.g., indole vs. benzothiazole) to isolate pharmacophores.
- Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., 5-HT receptors vs. tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
